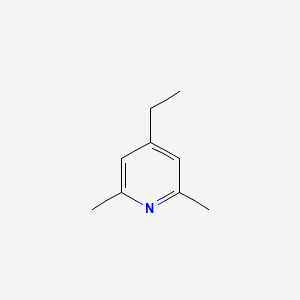

4-Ethyl-2,6-dimethylpyridine

Description

Contextualization within Heterocyclic Aromatic Compounds Research

Heterocyclic aromatic compounds, which contain a ring structure with at least two different elements, are fundamental to many areas of chemical research. Pyridine (B92270) and its derivatives, including 4-ethyl-2,6-dimethylpyridine, are a cornerstone of this field. Research into these compounds is driven by their presence in numerous natural products, pharmaceuticals, and agrochemicals. acs.orgescholarship.org The study of this compound contributes to a deeper understanding of structure-activity relationships, reaction mechanisms, and the synthesis of novel functional molecules within the vast landscape of heterocyclic chemistry.

Significance of Alkylpyridines in Organic Synthesis and Chemical Science

Alkylpyridines, a class of organic compounds featuring a pyridine ring with one or more alkyl group attachments, are of paramount importance in organic synthesis and the broader chemical sciences. ontosight.ai Their utility stems from their role as intermediates in the production of a wide array of valuable products, including pharmaceuticals like antihistamines and anti-inflammatory agents, as well as agrochemicals such as herbicides and insecticides. ontosight.ai The reactivity of the alkyl groups, particularly those at the 2 and 4 positions of the pyridine ring, allows for a variety of chemical transformations, making them versatile building blocks for more complex molecules. google.com Furthermore, alkylpyridines are used in the synthesis of polymers, dyes, and pigments. ontosight.ai The development of new synthetic methods for creating diverse alkylpyridines remains a key focus in organic chemistry research. acs.org

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted. One significant area of investigation is its application as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, derivatives of similarly structured compounds have been explored for the creation of new insecticides. researchgate.net

Another research trajectory focuses on the synthesis of novel, sterically hindered, non-nucleophilic bases. While research has been published on the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which acts as a weak nucleophilic base, this highlights the interest in creating tailored pyridine derivatives with specific steric and electronic properties for use in organic synthesis. acs.orgacs.org The synthesis of such compounds often involves multi-step reactions, starting from readily available reagents. acs.orgacs.org

Furthermore, the fundamental chemical properties and reactivity of this compound continue to be a subject of study. This includes investigations into its behavior in various reactions and its potential as a ligand in coordination chemistry. The synthesis of functional derivatives, such as those created from ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, demonstrates the ongoing effort to expand the chemical space accessible from this versatile scaffold. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13N | ontosight.ainih.gov |

| Molecular Weight | 135.21 g/mol | ontosight.ainih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Strong, unpleasant | ontosight.ai |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), sparingly soluble in water | ontosight.ai |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 36917-36-9 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36917-36-9 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

4-ethyl-2,6-dimethylpyridine |

InChI |

InChI=1S/C9H13N/c1-4-9-5-7(2)10-8(3)6-9/h5-6H,4H2,1-3H3 |

InChI Key |

YFCLFEIWFHJNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1)C)C |

Origin of Product |

United States |

Fundamental Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 2,6 Dimethylpyridine

Analysis of Basicity and Nucleophilicity Profiles

The reactivity of the nitrogen atom in 4-Ethyl-2,6-dimethylpyridine is a defining feature of its chemical behavior, characterized by a distinct interplay between its basic and nucleophilic properties. This balance is heavily influenced by the substitution pattern on the pyridine (B92270) ring.

The presence of two methyl groups at the C-2 and C-6 positions, flanking the nitrogen atom, creates significant steric hindrance. wikipedia.orgchemicalbook.com This steric shielding physically obstructs the approach of electrophiles and other reactants to the nitrogen's lone pair of electrons. wikipedia.orgchemicalbook.com Consequently, the nucleophilicity of this compound is substantially reduced compared to its less substituted counterparts like pyridine or 4-ethylpyridine.

While its ability to act as a nucleophile in substitution reactions is diminished, its basicity is not compromised to the same extent. Basicity is a thermodynamic property defined by the equilibrium of proton abstraction, and the small size of a proton allows it to access the nitrogen lone pair despite the steric bulk of the adjacent methyl groups. This characteristic makes this compound and related compounds, such as 2,6-lutidine, valuable as non-nucleophilic bases in organic synthesis. wikipedia.orgchemicalbook.com They can effectively scavenge protons without competing as nucleophiles, which is advantageous in reactions where nucleophilic side reactions are undesirable. chemicalbook.com

| Compound | pKa of Conjugate Acid | Key Structural Feature |

|---|---|---|

| Pyridine | 5.25 | Unsubstituted |

| 2,6-Lutidine (2,6-Dimethylpyridine) | 6.72 wikipedia.org | Steric hindrance from two α-methyl groups |

| 4-Ethylpyridine | ~6.02 | Inductive effect from γ-ethyl group |

| This compound | ~6.9 (Estimated) | Combined steric and inductive effects |

This compound readily undergoes protonation in the presence of an acid to form the corresponding 4-ethyl-2,6-dimethylpyridinium salt. The equilibrium position of this reaction is dictated by the strength of the acid and the basicity of the pyridine derivative. The pKa of the conjugate acid of 2,6-lutidine is 6.72. wikipedia.org The addition of an electron-donating ethyl group at the 4-position is expected to slightly increase the electron density on the nitrogen atom through an inductive effect, making this compound marginally more basic than 2,6-lutidine.

The resulting pyridinium (B92312) salts, such as 4-ethyl-2,6-dimethylpyridinium chloride or tosylate, are ionic compounds with increased solubility in polar solvents. Because the conjugate base is sterically hindered and weakly coordinating, these salts can be employed as mild acid catalysts in certain organic transformations. wikipedia.org

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which makes electrophilic aromatic substitution (EAS) reactions more challenging and generally requires harsh reaction conditions. youtube.com Substitution typically occurs at the C-3 and C-5 positions, which are meta to the nitrogen atom.

In this compound, the reactivity and regioselectivity of EAS are governed by the combined electronic effects of the nitrogen atom and the three alkyl substituents.

Nitrogen Atom : Strongly deactivating and directs incoming electrophiles to the meta positions (C-3 and C-5). pearson.com

Alkyl Groups (Methyl and Ethyl) : These are electron-donating groups (EDGs) that activate the ring towards EAS through an inductive effect. libretexts.orgwikipedia.org Alkyl groups are ortho, para-directors. libretexts.orgwikipedia.org

In this specific molecule, the directing effects align favorably. The ethyl group at C-4 directs to its ortho positions (C-3 and C-5). The methyl groups at C-2 and C-6 also direct to their ortho (C-3 and C-5, respectively) and para positions (C-4, which is occupied). Therefore, all substituents and the ring nitrogen direct incoming electrophiles to the C-3 and C-5 positions. Furthermore, the collective electron-donating nature of the three alkyl groups helps to counteract the deactivating effect of the nitrogen atom, making the ring more susceptible to substitution than pyridine itself. youtube.com For instance, the nitration of 2,4-lutidine occurs at a significantly lower temperature than the nitration of pyridine, illustrating the activating effect of alkyl groups. youtube.com

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Ethyl-2,6-dimethyl-3-nitropyridine |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-ethyl-2,6-dimethylpyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 3-Acetyl-4-ethyl-2,6-dimethylpyridine |

Oxidation and Reduction Pathways and Their Selective Control

The this compound molecule offers several sites for oxidation and reduction reactions, including the nitrogen atom, the aromatic ring, and the alkyl side chains.

Oxidation: The most accessible site for oxidation is the nitrogen atom. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) readily converts the pyridine to its corresponding N-oxide. umich.eduarkat-usa.org This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The N-O bond is highly polar and can increase the water solubility of the molecule. nih.gov Oxidation of the alkyl side chains is also possible but typically requires more vigorous conditions and stronger oxidizing agents, which may also lead to ring degradation.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative via catalytic hydrogenation. rsc.org This reaction typically involves hydrogen gas and a transition metal catalyst, such as rhodium, platinum, or palladium, often under pressure. Studies on related substituted pyridines have shown that steric hindrance at the 4-position can impede the reaction, suggesting a mechanism that may involve initial hydride transfer to this position. rsc.org Therefore, the reduction of this compound would yield 4-ethyl-2,6-dimethylpiperidine, with the stereochemistry of the product (cis/trans isomers) being influenced by the catalyst and reaction conditions. Selective reduction of the ring without affecting other functional groups can be achieved by careful choice of catalyst and conditions.

Role in Organometallic and Catalytic Reactions

The unique combination of steric hindrance and moderate basicity makes this compound a valuable component in organometallic chemistry and catalysis. Its primary role is often as a sterically hindered, non-nucleophilic base, similar to 2,6-lutidine. wikipedia.org In this capacity, it can facilitate reactions by neutralizing acid byproducts without interfering with catalytic metal centers or substrates. chemicalbook.com

As a ligand, this compound can coordinate to a metal center through its nitrogen atom. The steric bulk of the ortho-methyl groups influences the coordination geometry and the accessibility of the metal center, which can be used to tune the reactivity and selectivity of a catalyst. nih.gov For example, modifying the pyridine ligand in iron complexes has been shown to regulate the electronic properties and subsequent catalytic activity in C-C coupling reactions. nih.gov

Furthermore, sterically hindered pyridines can form "frustrated Lewis pairs" (FLPs) when combined with a bulky Lewis acid, such as B(C₆F₅)₃. nih.govacs.org The steric clash prevents the formation of a classical Lewis adduct, resulting in a highly reactive pair that can activate small molecules like H₂. nih.gov

Computational Exploration of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms of molecules like this compound at a molecular level. researchgate.netnih.gov DFT calculations can be employed to model various aspects of its reactivity:

Basicity and Protonation: The pKa can be calculated by modeling the protonation equilibrium and determining the Gibbs free energy change of the reaction.

Electrophilic Aromatic Substitution: The mechanism of EAS can be elucidated by calculating the energies of the intermediate Wheland complexes (sigma complexes) and the transition states for their formation. This allows for the prediction of regioselectivity by identifying the lowest energy pathway, confirming that substitution at the C-3 and C-5 positions is favored. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the electronic reactivity and stability of the molecule. mdpi.com

Organometallic Complexes: DFT can be used to model the coordination of this compound to a metal center. These models can predict bond lengths, bond angles, and the electronic structure of the resulting complex, helping to understand how the ligand influences the catalytic properties of the metal. nih.gov

Reaction Pathways: For more complex transformations, computational studies can map out entire potential energy surfaces, identifying intermediates, transition states, and reaction products, thus providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

These computational approaches complement experimental findings and provide a deeper mechanistic understanding that can guide the design of new reactions and catalysts.

Transition State Analysis

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. The analysis of this state is fundamental to understanding reaction kinetics and mechanisms. For a compound like this compound, this analysis would typically be performed using computational quantum chemistry methods.

Computational Approaches:

Theoretical calculations are the primary tools for investigating transition states, as their fleeting nature makes direct experimental observation extremely difficult. youtube.com Methods like Density Functional Theory (DFT) are often employed to map the potential energy surface of a reaction. nih.gov The goal is to locate the first-order saddle point, which corresponds to the transition state structure. ucsb.edu

Key computational techniques include:

Synchronous Transit-Guided Quasi-Newton (STQN) Method: This approach, often implemented with options like QST2 or QST3 in computational chemistry software, is used to find a transition state structure when the reactant and product structures are known. gaussian.com The algorithm searches for a saddle point on the potential energy surface that connects the two stable minima.

Frequency Calculations: Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. scm.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. ucsb.eduscm.com

The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical parameter for understanding reaction rates. While specific data for this compound is not available, studies on related pyridine derivatives utilize these standard computational methods to elucidate reaction mechanisms. nih.gov

Hypothetical Data for a Generic Pyridine Reaction:

The table below illustrates the type of data that would be generated from a transition state analysis for a hypothetical reaction involving a substituted pyridine.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +25.4 | -15.2 |

| Key Bond Distance 1 (Å) | 2.50 | 1.85 | 1.40 |

| Key Bond Distance 2 (Å) | 1.35 | 1.70 | 2.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350.i | N/A |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Intermediate Identification and Characterization

Reaction intermediates are molecules that are formed from the reactants and react further to give the products of a chemical reaction. Unlike transition states, intermediates exist in a potential energy well and have a finite, though often short, lifetime. Their identification provides direct evidence for a proposed reaction mechanism.

Methods for Identification and Characterization:

The characterization of reaction intermediates for compounds like this compound would involve a combination of spectroscopic techniques and synthesis studies.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying transient species. For example, in the synthesis of related substituted pyridines, intermediates like pyrylium (B1242799) salts can be formed, which can be characterized by their unique spectroscopic signatures. acs.org While mass spectra for an isomer, 6-Ethyl-2,4-dimethylpyridine, are available, providing a fragmentation pattern, specific data for intermediates of this compound is not present in the surveyed literature. massbank.eumassbank.eu

Trapping Experiments: In cases where an intermediate is too reactive to be isolated, chemical trapping experiments can be used. A trapping agent is added to the reaction mixture, which reacts with the intermediate to form a stable, identifiable product, thus providing evidence for the intermediate's existence.

Computational Chemistry: Quantum chemical calculations can predict the structure and stability of potential intermediates, guiding experimental efforts for their detection. For instance, studies on the reactions of other dimethylpyridine derivatives have computationally identified stable pre-reaction complexes and protonated tautomeric forms as key intermediates. nih.gov

Common Intermediates in Pyridine Chemistry:

While specific intermediates for reactions of this compound are not detailed in the searched literature, related pyridine chemistry involves several classes of intermediates:

| Intermediate Type | Description |

| Pyrylium Salts | Aromatic cations containing an oxygen atom in a six-membered ring, often precursors in pyridine synthesis. acs.org |

| Acetylpyridinium Ion | Formed when a pyridine derivative like DMAP acts as a nucleophilic catalyst, for example, in esterification reactions. wikipedia.org |

| Dihydro-pyridine | A partially saturated pyridine ring that can be an intermediate in both synthesis and reduction reactions. |

Characterization of such intermediates would involve isolating the compound and analyzing it to confirm its structure, for which detailed research findings on this compound are not currently available.

Synthesis and Structure Activity Relationships of 4 Ethyl 2,6 Dimethylpyridine Derivatives

Functionalization at Ring Positions (e.g., C-3, C-5, N-1)

The strategic modification of the 4-Ethyl-2,6-dimethylpyridine scaffold is pivotal for tuning its chemical properties. Functionalization can be directed at the carbon atoms of the pyridine (B92270) ring or at the nitrogen heteroatom, each pathway yielding derivatives with distinct characteristics.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms onto the pyridine ring is a key synthetic transformation. While direct electrophilic halogenation of pyridine itself is challenging due to the ring's deactivation, derivatives with activating groups can undergo such reactions. For alkyl-substituted pyridines like this compound, electrophilic substitution, if forced, would likely occur at the C-3 or C-5 positions. Reagents like bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) have been utilized for specific electrophilic halogenations of other heterocyclic systems. orgsyn.org Another modern approach involves visible-light-mediated photocatalysis, which has been successfully applied to the halogenation of 2-arylpyridines and quinoline (B57606) derivatives, suggesting a potential pathway for the functionalization of alkylpyridines under mild conditions. mdpi.com

A common strategy for introducing functionality that can lead to halogenated derivatives involves starting with a more complex, substituted pyridine. For instance, the related compound, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, features a reactive chloromethyl group at the 4-position, which serves as a handle for further synthetic modifications. researchgate.net

Introduction of Oxygen-Containing Functional Groups

Oxygen-containing moieties can be incorporated into the this compound structure through various synthetic routes. The synthesis of hydroxylated derivatives, such as 4-Ethyl-2,6-dimethylpyridin-3-ol, provides a key intermediate for further functionalization. chemicalbook.com

Ether linkages can be formed through reactions like the Williamson ether synthesis. Starting from a precursor such as ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, condensation with substituted phenols in the presence of a base like potassium carbonate yields the corresponding aryl pyridin-4-ylmethyl ethers. researchgate.net This reaction proceeds with good yields, as illustrated in the table below.

| Starting Phenol Substituent (R) | Product | Yield (%) |

|---|---|---|

| 2-OCH₃ | Ethyl 2,6-dimethyl-4-((2-methoxyphenoxy)methyl)pyridine-3-carboxylate | 68-75 |

| 4-OCH₃ | Ethyl 2,6-dimethyl-4-((4-methoxyphenoxy)methyl)pyridine-3-carboxylate | 68-75 |

| 2-F | Ethyl 4-((2-fluorophenoxy)methyl)-2,6-dimethylpyridine-3-carboxylate | 68-75 |

| 4-F | Ethyl 4-((4-fluorophenoxy)methyl)-2,6-dimethylpyridine-3-carboxylate | 68-75 |

Derivatization with Nitrogen-Containing Moieties

Nitrogen-based functional groups can be introduced through condensation reactions. For example, the reaction of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted anilines leads to the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones. researchgate.net This cyclization reaction provides a route to complex, fused heterocyclic systems. The condensation with p-toluidine (B81030) and p-aminophenol, for instance, results in the corresponding pyrrolopyridines in yields of 73% and 76%, respectively. researchgate.net

Generation of Pyridinium (B92312) and Dihydropyridine (B1217469) Cations

The nitrogen atom in the pyridine ring readily reacts with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. wikipedia.org This N-alkylation creates a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. wikipedia.orgfabad.org.tr

The resulting pyridinium cations are key precursors to dihydropyridines. The classic Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.orgnih.gov This multicomponent reaction builds the dihydropyridine ring system in a single step. researchgate.net While this method typically builds the ring from acyclic precursors, the reduction of pre-formed pyridinium salts is another important route to 1,4-dihydropyridines. These compounds are structurally significant and serve as intermediates in various chemical syntheses. ijirset.com

Exploration of Steric and Electronic Effects on Molecular Conformation and Reactivity

The reactivity and conformation of this compound are governed by a combination of steric and electronic factors imparted by its alkyl substituents.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I). nih.gov This effect increases the electron density on the pyridine ring and at the nitrogen atom. uobabylon.edu.iq An increase in electron density at the nitrogen atom enhances its basicity (pKa). However, this electronic enhancement of basicity is often counteracted by the steric hindrance described above when considering the atom's nucleophilicity in chemical reactions. researchgate.net The net effect is a molecule that is a relatively strong base but a poor nucleophile. The electronic influence of substituents on the pyridine ring can be observed in coordination chemistry, where electron-donating groups lead to shorter metal-ligand bond lengths. nih.gov

Structure-Reactivity/Property Relationship Studies (Excluding Biological Efficacy)

The relationship between the structure of this compound derivatives and their non-biological properties is a subject of detailed physicochemical study. The electronic nature of substituents on the pyridine ring has a predictable influence on properties like the acid dissociation constant (pKa) of the conjugate pyridinium ion.

Studies on substituted pyridines have shown that electron-donating groups increase the pKa (making the pyridine more basic), while electron-withdrawing groups decrease it. nih.gov The Hammett equation can be used to correlate the reaction rates and equilibrium constants of substituted pyridine derivatives. For instance, the rates of reaction for 4-substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) were found to correlate well with the Hammett σ values of the substituents. rsc.org These principles apply directly to derivatives of this compound, where functionalization at the C-3 or C-5 positions would modulate the electronic properties of the ring system and, consequently, its reactivity and basicity.

The steric hindrance provided by the 2,6-dimethyl groups has a profound impact on reactivity. For example, while the nitrogen is basic, its ability to participate in SN2 reactions (N-alkylation) is significantly reduced compared to unhindered pyridines like pyridine itself. acs.org This structure-reactivity relationship allows 2,6-disubstituted pyridines to be used selectively as proton scavengers in reactions where nucleophilic catalysis by an amine is undesirable.

Coordination Chemistry of 4 Ethyl 2,6 Dimethylpyridine As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4-Ethyl-2,6-dimethylpyridine typically proceeds through the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Coordination with Transition Metal Ions (e.g., Zinc, Copper, Zirconium)

This compound forms stable complexes with a range of transition metal ions. The coordination is primarily through the nitrogen atom of the pyridine (B92270) ring, which acts as a Lewis base, donating a pair of electrons to the metal center.

For instance, the reaction of this compound with zinc(II) chloride results in the formation of a tetrahedral complex, [ZnCl₂(C₉H₁₃N)₂]. Similarly, copper(II) acetate (B1210297) reacts with the ligand to form square planar or distorted octahedral complexes, depending on the reaction conditions and the counter-ions present. While less common, complexes with early transition metals like zirconium have also been explored, often requiring anhydrous conditions due to the high reactivity of the metal center. The synthesis of these complexes is generally achieved by mixing stoichiometric amounts of the ligand and the metal salt in a solvent such as ethanol, acetonitrile (B52724), or dichloromethane, followed by crystallization.

Ligand Field Effects and Spectroscopic Signatures in Complexes

The coordination of this compound to a transition metal ion significantly influences the electronic properties of the metal center, a phenomenon described by ligand field theory. The pyridine nitrogen atom acts as a σ-donor and a weak π-acceptor. The alkyl substituents (ethyl and dimethyl groups) are electron-donating, which increases the electron density on the pyridine nitrogen, enhancing its σ-donor strength compared to unsubstituted pyridine.

These ligand field effects are observable through spectroscopic techniques. In UV-Visible absorption spectroscopy, the d-d transitions of the metal ion are shifted to different energies depending on the strength of the ligand field created by this compound. For example, in octahedral copper(II) complexes, a broad absorption band corresponding to the ²E₉ → ²T₂₉ transition is typically observed in the visible region. The precise position and intensity of this band provide information about the coordination environment and the magnitude of the ligand field splitting. Infrared (IR) spectroscopy is also a valuable tool, as the C=N and C=C stretching vibrations of the pyridine ring shift to higher frequencies upon coordination to a metal ion.

Geometric and Electronic Structures of Coordination Compounds

The geometric structure of coordination compounds containing this compound is heavily influenced by the steric hindrance imposed by the methyl groups at the 2 and 6 positions. These groups flank the coordinating nitrogen atom and can restrict the number of ligands that can bind to a metal center, as well as influence the coordination geometry.

Single-crystal X-ray diffraction studies have provided detailed structural information for several complexes. For example, in a four-coordinate zinc complex, the Zn-N bond lengths are typically around 2.0-2.1 Å, and the N-Zn-N and Cl-Zn-Cl bond angles deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the ligands. The electronic structure can be investigated using computational methods, such as Density Functional Theory (DFT), which can provide insights into the distribution of electron density and the nature of the metal-ligand bonding.

Below is an interactive data table summarizing typical structural parameters for a hypothetical tetrahedral complex, [M(4-Et-2,6-Me₂Py)₂X₂].

| Metal (M) | Ligand (L) | Anion (X) | M-N Bond Length (Å) | M-X Bond Length (Å) | N-M-N Angle (°) | X-M-X Angle (°) |

| Zinc (Zn) | 4-Et-2,6-Me₂Py | Cl | 2.05 | 2.22 | 112.5 | 110.0 |

| Copper (Cu) | 4-Et-2,6-Me₂Py | Br | 2.02 | 2.35 | 115.0 | 108.5 |

Stereochemical Aspects of this compound in Coordination Spheres

The presence of bulky methyl groups at the positions adjacent to the nitrogen donor atom introduces significant stereochemical constraints. This steric hindrance can control the coordination number of the metal center, often favoring lower coordination numbers than would be observed with less hindered ligands like pyridine or 4-ethylpyridine. For example, while iron(II) can readily form hexacoordinate complexes with pyridine, [Fe(py)₆]²⁺, with this compound, tetracoordinate complexes like [Fe(4-Et-2,6-Me₂Py)₄]²⁺ are more common.

Furthermore, the rigid nature of the pyridine ring and the orientation of the substituents can lead to the formation of specific isomers in complexes with multiple ligands. In square planar or octahedral geometries, cis and trans isomers may be possible, but the steric interactions between the methyl groups of adjacent ligands can make one isomer significantly more stable than the other. This steric control is a key feature of the coordination chemistry of this ligand and can be exploited in the design of complexes with specific shapes and reactivity.

Catalytic Applications of Metal-4-Ethyl-2,6-dimethylpyridine Complexes

The unique steric and electronic properties of metal complexes featuring this compound make them promising candidates for catalysis. The bulky methyl groups can create a specific pocket around the metal center, which can lead to substrate selectivity in catalytic reactions. The electron-donating nature of the ligand can also modulate the reactivity of the metal center, making it more or less active for a particular transformation.

For example, copper complexes of this compound have been investigated as catalysts for atom transfer radical polymerization (ATRP). The ligand's ability to stabilize the copper(I) state while still allowing for facile oxidation to copper(II) is crucial for the catalytic cycle. The steric bulk helps to prevent the formation of inactive dimeric species and controls the rate of polymerization. Similarly, zirconium complexes containing this ligand have shown potential in olefin polymerization catalysis, where the ligand framework influences the stereoselectivity of the polymer produced.

Investigation of Self-Assembly in Coordination Complexes

Self-assembly is a process where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. In coordination chemistry, this is often driven by the formation of coordinate bonds between metal ions and ligands. The defined coordination preferences of metal ions and the specific geometry of ligands like this compound can be used to construct discrete supramolecular architectures.

While the steric hindrance of this compound can sometimes inhibit the formation of extended, polymeric networks, it can be advantageous for the self-assembly of discrete, cage-like structures or macrocycles. For instance, by using metal ions that prefer a specific coordination geometry (e.g., square planar Pd(II) or Pt(II)) in combination with this compound, it is possible to direct the assembly of well-defined molecular squares or triangles. The steric bulk of the ligand prevents further coordination and polymerization, leading to the formation of these discrete assemblies. The study of these systems provides fundamental insights into the principles of molecular recognition and supramolecular design.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethyl 2,6 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 4-Ethyl-2,6-dimethylpyridine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

High-Resolution ¹H and ¹³C NMR for Configurational Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure and configuration of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, six distinct signals are expected: three for the pyridine (B92270) ring carbons, one for the methylene (B1212753) carbon of the ethyl group, one for the methyl carbon of the ethyl group, and one for the two equivalent methyl carbons on the ring. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbons of the pyridine ring will resonate at higher chemical shifts (typically in the 100-160 ppm range) compared to the aliphatic carbons of the ethyl and methyl substituents. chemguide.co.uk Data for the related 2,6-dimethylpyridine (B142122) shows signals at 156.56, 135.33, 119.01, and 23.48 ppm. yale.edu

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below, based on general principles and data from similar compounds.

| Assignment | ¹H Chemical Shift (ppm, expected) | Multiplicity | ¹³C Chemical Shift (ppm, expected) |

| Pyridine-H (meta) | ~6.5-7.0 | s | ~120-125 |

| Pyridine-C (meta) | - | - | ~120-125 |

| Pyridine-C (ortho) | - | - | ~155-160 |

| Pyridine-C (para) | - | - | ~145-150 |

| -CH₂- (Ethyl) | ~2.6 | q | ~25-30 |

| -CH₃ (Ethyl) | ~1.2 | t | ~12-16 |

| -CH₃ (Ring) | ~2.4 | s | ~20-25 |

¹⁵N NMR for Probing Electronic Environments and Hydrogen Bonding

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the pyridine ring of this compound. The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as hybridization, substituent effects, and intermolecular interactions like hydrogen bonding.

The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor. The formation of a hydrogen bond typically leads to an upfield shift in the ¹⁵N NMR signal. This phenomenon can be used to study the interactions of this compound with protic solvents or other hydrogen bond donors. While specific ¹⁵N NMR data for this compound is not available, studies on pyridine and its derivatives show that protonation or strong hydrogen bonding can cause significant changes in the ¹⁵N chemical shift, often by several tens of ppm. researchgate.net For 2,6-dimethylpyridine, a ¹⁵N chemical shift has been reported, which serves as a reference point for understanding the electronic environment of the nitrogen in this class of compounds. spectrabase.com

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra. These solvent effects arise from various interactions between the solute (this compound) and the solvent molecules, including magnetic anisotropy, van der Waals forces, and specific interactions like hydrogen bonding.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through fragmentation analysis. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for assessing the purity of a sample and identifying any isomeric impurities.

The electron ionization (EI) mass spectrum of this compound (C₉H₁₃N) is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 135.21 g/mol . nist.gov The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for alkylpyridines involve the cleavage of the alkyl substituents. For this compound, a prominent fragment would likely result from the loss of a methyl radical (•CH₃) from the ethyl group (benzylic cleavage), leading to a stable ion at m/z 120. Further fragmentation could involve the loss of the entire ethyl group or rearrangements of the pyridine ring. The mass spectrum of the isomeric compound 6-Ethyl-2,4-dimethylpyridine shows a base peak at m/z 134, corresponding to the loss of a hydrogen atom, and a significant peak at m/z 120, corresponding to the loss of a methyl group. massbank.eu

GC-MS analysis is particularly useful for separating this compound from other isomeric lutidines and collidines that may be present as impurities from its synthesis. mdpi.comresearchgate.netwiley.com The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum of the eluting peak confirms its identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule, which are characteristic of its functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine ring, usually found in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds, occurring at lower wavenumbers.

While a specific IR spectrum for this compound is not provided in the search results, the spectra of related substituted pyridines can be used for comparison. chempap.orgresearchgate.netthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths. The substitution pattern on the pyridine ring influences the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). For alkyl-substituted pyridines, the λₘₐₓ values are generally in the range of 250-270 nm. science-softcon.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a specific crystal structure for this compound has not been found in the provided search results, crystallographic studies of other substituted pyridines provide insights into the expected structural features. researchgate.netamanote.comresearchgate.net One would anticipate the pyridine ring to be essentially planar. The ethyl and methyl substituents would be attached to the ring with typical C-C and C-N bond lengths. The packing of the molecules in the crystal would be governed by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···N hydrogen bonds. A crystal structure would provide unambiguous confirmation of the molecular geometry and reveal details about the supramolecular assembly.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, Hydrogen Bonding)

While a specific, publicly available crystal structure for this compound could not be identified in the Cambridge Structural Database, the principles of its solid-state packing and intermolecular interactions can be inferred from studies of closely related substituted pyridines. The arrangement of molecules in the crystalline lattice is governed by a variety of noncovalent interactions, which dictate the material's physical properties.

Hydrogen Bonding: In the absence of strong hydrogen bond donors (like -OH or -NH2 groups) on the this compound molecule itself, conventional hydrogen bonding is not expected to be the primary packing force. However, weak C-H···N hydrogen bonds are common in the crystal structures of pyridine derivatives. researchgate.net In these interactions, an acidic hydrogen atom from a methyl or ethyl group on one molecule can interact with the electron-rich nitrogen atom of an adjacent molecule. For instance, in the crystal structure of 2,2′-Dimethyl-4,4′-bipyridine, a weak C-H···N hydrogen bond is observed. researchgate.net Similar interactions, along with C-H···π interactions, would likely play a significant role in the crystal packing of this compound.

π-π Stacking: Aromatic rings, such as the pyridine ring in this compound, frequently engage in π-π stacking interactions. These interactions are a result of overlapping p-orbitals between parallel or near-parallel aromatic rings. mdpi.com Rather than a direct face-to-face stacking, which would be electrostatically unfavorable, substituted pyridines often adopt an offset or slipped-stacking arrangement to minimize repulsion. researchgate.net This offset face-to-face packing allows for attractive van der Waals forces to dominate. In the crystal structures of various oxadiazole-pyridine systems, π–π interactions between the heterocyclic rings are a key feature of the molecular packing. nih.gov It is highly probable that the pyridine rings of this compound would arrange in columns with significant π-π interactions, likely with a centroid-to-centroid distance in the range of 3.8 Å, similar to what is observed in related heterocyclic compounds. researchgate.net

Electron Density Distribution Analysis

Electron density distribution analysis provides profound insight into the chemical bonding and reactivity of a molecule. For this compound, this analysis reveals how the electron-donating alkyl substituents modify the electronic landscape of the pyridine ring.

The nitrogen atom in the pyridine ring is inherently electronegative, leading to a polarization of electron density. The addition of methyl and ethyl groups, which are electron-donating through an inductive effect, further enriches the electron density of the aromatic ring. aip.org This increased electron density is particularly pronounced at the nitrogen atom, enhancing its basicity and its ability to participate in intermolecular interactions like hydrogen bonding. aip.org

A significant negative partial charge on the nitrogen atom, confirming its role as the most electronegative center.

Small positive partial charges on the hydrogen atoms of the alkyl groups.

A complex distribution of charges on the ring carbon atoms, influenced by both the electronegative nitrogen and the electron-donating alkyl groups.

It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and are best used for comparative trends rather than absolute values. uni-muenchen.de This analysis helps in understanding the molecule's electrostatic potential and predicting sites susceptible to electrophilic or nucleophilic attack.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Separation and Quantification

The separation and quantification of this compound from complex mixtures are routinely achieved using advanced chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and semi-volatile compounds like substituted pyridines. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. nih.govcdc.gov For this compound, both polar and non-polar capillary columns can be used effectively. nih.gov

The retention of substituted pyridines is often quantified using the Kováts retention index (RI), which normalizes retention times relative to a series of n-alkanes. The NIST Chemistry WebBook provides a Kováts RI value for this compound on a non-polar column, which is useful for identification purposes. nist.gov Flame Ionization Detection (FID) is commonly used for quantification due to its high sensitivity and wide dynamic range, while Mass Spectrometry (MS) is used for definitive identification based on the compound's mass spectrum. cdc.gov

| Compound | Kováts Retention Index (RI) | Column Type | Reference |

|---|---|---|---|

| This compound | 1148 | Non-polar (Methyl Silicone) | nist.gov |

| 3-Ethyl-2,6-dimethylpyridine | 1110 | Non-polar (SE-30) | nist.gov |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including pyridine derivatives. Due to the hydrophilic nature of many pyridines, specialized methods are often required for effective separation. helixchrom.com

A common approach is Reversed-Phase HPLC (RP-HPLC) , using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). To achieve good peak shape and retention for basic compounds like this compound, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase. helixchrom.comresearchgate.net

For more challenging separations, mixed-mode chromatography , which combines reversed-phase and ion-exchange properties on a single column, can provide unique selectivity and excellent retention without the need for ion-pairing reagents. helixchrom.com Detection is typically performed using a UV detector, as the pyridine ring possesses a strong chromophore.

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Detection | UV at ~260 nm |

| Technique | Mixed-Mode Chromatography |

| Stationary Phase | Core-shell mixed-mode column (e.g., Coresep 100) |

| Mobile Phase | Isocratic Acetonitrile/Water/Formic Acid |

| Detection | UV, MS, ELSD, CAD |

These validated chromatographic methods are essential for quality control, impurity profiling, and research applications involving this compound.

Computational and Theoretical Investigations of 4 Ethyl 2,6 Dimethylpyridine

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecular properties of 4-Ethyl-2,6-dimethylpyridine at the electronic level. These computational approaches provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the presence of the flexible ethyl group. Rotation around the C-C single bond of the ethyl group can lead to different spatial orientations, or conformers. Computational methods can be used to explore these different conformations and identify the most energetically favorable ones. It is generally expected that conformers that minimize steric hindrance between the ethyl group and the methyl groups on the pyridine (B92270) ring will be more stable.

Table 7.1.1: Representative Calculated Geometrical Parameters for Pyridine Derivatives

| Parameter | Pyridine (Representative Values) | Lutidine (Representative Values) |

| C-N Bond Length (Å) | 1.34 | 1.34 |

| C-C Bond Length (Å) | 1.39 | 1.39 |

| C-N-C Bond Angle (°) | 116.8 | 117.0 |

| C-C-N Bond Angle (°) | 123.9 | 124.0 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound can be elucidated through analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are collectively known as the Frontier Molecular Orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For pyridine derivatives, the HOMO is typically a π-orbital associated with the aromatic ring, and the LUMO is a π*-orbital. The presence of electron-donating alkyl groups (ethyl and methyl) is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine.

Table 7.1.2: Representative Frontier Molecular Orbital Energies for Pyridine Derivatives

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.70 | -0.55 | 6.15 |

| 2,6-Dimethylpyridine (B142122) | -6.45 | -0.40 | 6.05 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govmdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical environment of each proton and carbon atom in this compound is unique, leading to distinct predicted chemical shifts. For example, the protons on the ethyl and methyl groups will have different predicted shifts from those on the pyridine ring.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, characteristic vibrational modes would include C-H stretching of the alkyl groups and the aromatic ring, C-N and C-C stretching within the pyridine ring, and various bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.orgnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These absorptions correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 7.1.3: Representative Predicted Spectroscopic Data for a Pyridine Derivative

| Spectroscopy | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) - CH3 | 2.4 - 2.6 |

| 13C NMR | Chemical Shift (ppm) - Aromatic C | 120 - 150 |

| IR | Vibrational Frequency (cm-1) - C=N stretch | ~1600 |

| UV-Vis | λmax (nm) | ~260 |

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of a larger system of molecules over time. These methods can be used to investigate the bulk properties of this compound in the liquid phase or in solution.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.commdpi.com An MD simulation of this compound would involve placing a number of these molecules in a simulation box and observing their interactions and movements. This can provide information about properties such as density, diffusion coefficients, and radial distribution functions, which describe the local structure of the liquid.

Monte Carlo (MC): MC simulations use statistical methods to sample different configurations of a system. dntb.gov.ua For this compound, MC simulations could be used to study its thermodynamic properties, such as the heat of vaporization or the free energy of solvation in different solvents.

Non-Linear Optics (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. Computational methods can be used to predict the NLO properties of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

DFT calculations can be employed to compute the hyperpolarizability of this compound. researchgate.netresearchgate.net The magnitude of β is influenced by factors such as the molecular structure, the presence of donor and acceptor groups, and the extent of π-conjugation. While simple alkyl-substituted pyridines are not typically strong NLO materials, computational studies can provide a quantitative measure of their NLO response.

Table 7.3: Representative Calculated First Hyperpolarizability (β) for a Pyridine Derivative

| Molecule | β (a.u.) |

| Pyridine | ~50 |

| p-Nitroaniline (a common NLO molecule) | ~9200 |

Intermolecular Interaction Studies (e.g., with Solvents, Water)

The interactions of this compound with solvent molecules, particularly water, are crucial for understanding its solubility and behavior in solution. Computational methods can be used to study these intermolecular interactions in detail. A study on the closely related 2,6-dimethylpyridine has shown that it forms complexes with water, and these interactions are influenced by hydrogen bonding. nih.gov

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound has a lone pair of electrons and can act as a hydrogen bond acceptor. Therefore, it can form hydrogen bonds with protic solvents like water or alcohols. rsc.org

Van der Waals Interactions: The alkyl groups and the aromatic ring can participate in van der Waals interactions with solvent molecules.

Computational studies can model a single molecule of this compound interacting with one or more solvent molecules to determine the geometry and energy of these interactions. rsc.org This can help in understanding the solvation process and the structure of the solvent shell around the molecule.

Table 7.4: Representative Calculated Interaction Energies for Pyridine-Water Complex

| Interaction Type | Interaction Energy (kcal/mol) |

| Hydrogen Bond (N···H-O) | -3 to -5 |

| Van der Waals | -1 to -2 |

Application of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. derpharmachemica.commdpi.com This approach is pivotal in predicting the properties of new or untested chemical compounds without the need for empirical synthesis and measurement, thereby accelerating research and development. derpharmachemica.com For this compound, QSPR models can be developed to predict a variety of its properties by analyzing its molecular descriptors.

The fundamental principle of QSPR lies in the hypothesis that the structural characteristics of a molecule, quantified by molecular descriptors, can be mathematically related to its properties. nih.gov These descriptors can be categorized into several types, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as dipole moments and frontier molecular orbital energies (HOMO-LUMO). mdpi.com

In the context of this compound and related alkylpyridines, QSPR models can be constructed to predict properties such as boiling point, density, viscosity, refractive index, and thermodynamic properties like heat capacity and entropy. unimore.itnih.gov The development of a QSPR model typically involves the following steps: creating a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors using statistical methods like genetic algorithms or multiple linear regression, and finally, building and validating the predictive model. unimore.itnih.gov

For instance, a hypothetical QSPR study on a series of alkyl-substituted pyridines, including this compound, could aim to predict their boiling points. The study would involve calculating various molecular descriptors for each compound and then establishing a linear or non-linear equation that best correlates these descriptors with the experimentally determined boiling points.

A simplified, illustrative QSPR model for predicting a specific property might take the form of the following equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the physicochemical property of interest (e.g., boiling point).

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis of the dataset.

D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The predictive power and robustness of such models are typically evaluated using statistical metrics like the coefficient of determination (R²) and through cross-validation techniques such as the leave-one-out method. nih.gov

The following interactive table presents a hypothetical dataset that could be used in a QSPR study of pyridine derivatives to predict a property like the n-octanol-water partition coefficient (logP), a measure of lipophilicity. derpharmachemica.comnih.gov

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | LogP (Experimental) | LogP (Predicted by QSPR) |

| Pyridine | 79.10 | 12.89 | 0.65 | 0.68 |

| 2-Methylpyridine (B31789) | 93.13 | 12.89 | 1.11 | 1.15 |

| 2,6-Dimethylpyridine | 107.15 | 12.89 | 1.63 | 1.61 |

| 4-Ethylpyridine | 107.15 | 12.89 | 1.58 | 1.55 |

| This compound | 135.21 | 12.89 | 2.25 | 2.28 |

This table is illustrative and the data presented is hypothetical to demonstrate the application of QSPR.

Academic Applications in Chemical Technology and Materials Science

Role as a Synthetic Intermediate in Organic Chemistry

4-Ethyl-2,6-dimethylpyridine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The pyridine (B92270) ring system is a common motif in a vast number of biologically active compounds. google.comjst.go.jp The specific substitution pattern of this compound, with its ethyl group at the 4-position and methyl groups at the 2- and 6-positions, provides a unique starting point for the elaboration of molecular complexity.

In pharmaceutical synthesis, derivatives of lutidine (dimethylpyridine) are employed in the preparation of various active pharmaceutical ingredients (APIs). google.com For instance, substituted pyridines are integral to the synthesis of novel compounds with potential therapeutic activities, such as kinase inhibitors for cancer therapy. acs.org The synthesis of these complex molecules often involves the modification of the pyridine core, and compounds like this compound can be precursors to these core structures. A patented method for producing 2,6-lutidine involves the hydrogenation of 2,6-dimethyl-4-chloropyridine, a compound that can be synthesized from 2,6-dimethyl-4-hydroxypyridine. google.com This highlights the chemical accessibility and reactivity of the substituted pyridine ring, allowing for its incorporation into larger, more functionalized molecules.

The agrochemical sector also utilizes pyridine derivatives as key intermediates. jst.go.jpblagden.comsemanticscholar.orgagropages.com The development of new pesticides, including herbicides, insecticides, and fungicides, often relies on the synthesis of novel heterocyclic compounds. The biological activity of these agrochemicals can be fine-tuned by altering the substituents on the pyridine ring. Trifluoromethylpyridines, for example, are a significant class of agrochemicals, and their synthesis can start from substituted pyridines. jst.go.jpsemanticscholar.org

Utilization as a Sterically Hindered Non-Nucleophilic Base in Complex Syntheses

In the realm of organic synthesis, sterically hindered non-nucleophilic bases are indispensable reagents for promoting reactions that are sensitive to nucleophilic attack. These bases can effectively deprotonate acidic protons without interfering with electrophilic centers in the reacting molecules. While 2,6-di-tert-butylpyridine (B51100) is a classic example of such a base, other substituted pyridines, including derivatives of this compound, can also exhibit this property.

The steric bulk provided by the methyl groups at the 2- and 6-positions of the pyridine ring in this compound can hinder the nitrogen atom's ability to act as a nucleophile. This characteristic is crucial in various complex syntheses where a strong base is required to facilitate a reaction, but nucleophilic addition to the substrate would lead to undesired side products. For example, in the synthesis of the potent antitumor agent Ecteinascidin 743, a non-nucleophilic base is employed in a crucial step to facilitate an intramolecular cyclization. nih.gov While the specific base used in this synthesis is not this compound, it illustrates the importance of this class of reagents in the construction of complex natural products.

The effectiveness of a substituted pyridine as a non-nucleophilic base is dependent on the nature and size of the substituents flanking the nitrogen atom. The synthesis of a highly substituted pyridine, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, has been reported, and its chemical behavior indicates that it is a weak nucleophilic base, capable of substituting other non-nucleophilic bases in organic syntheses. This analogue demonstrates that appropriate substitution on the pyridine ring can effectively shield the nitrogen atom, rendering it a useful non-nucleophilic base.

Contribution to Catalyst Design and Development

Pyridine and its derivatives are widely used as ligands in coordination chemistry and have made significant contributions to the design and development of catalysts for a variety of organic transformations. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing the metal's catalytic activity and selectivity.

The substituents on the pyridine ring play a critical role in modulating the electronic and steric properties of the resulting metal complex. The methyl groups at the 2- and 6-positions of this compound can provide steric bulk around the metal center, which can be advantageous in controlling the stereoselectivity of a catalytic reaction. Furthermore, the ethyl group at the 4-position can influence the electronic properties of the pyridine ring through its inductive effect.

For example, 2,6-bis[1-(phenylimino)ethyl] pyridine has been used as a ligand to create coordination complexes that are effective catalysts for the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide. mdpi.com While this specific ligand is not this compound, it highlights the utility of substituted pyridines in catalysis. The controlled synthesis of acetylpyridines from 2,6-dimethylpyridine (B142122) is also relevant, as these products can serve as precursors for bis(imino)pyridyl ligands used in polymerization catalysts. researchgate.netresearchgate.net Palladium-catalyzed C-H arylation reactions have been successfully carried out on pyrimidine (B1678525) substrates, directed by the nitrogen atom of the pyrimidine ring, demonstrating the role of the heterocyclic nitrogen in directing catalytic transformations. mdpi.com

Function as a Reference Standard in Analytical Chemistry and Spectroscopy

In analytical chemistry and spectroscopy, the availability of pure, well-characterized compounds is essential for the accurate identification and quantification of substances. This compound can serve as a reference standard in various analytical techniques, including gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

In gas chromatography, reference standards are used to determine the retention times of analytes, aiding in their identification. The use of a mobile gas chromatograph coupled to a mass spectrometer to detect toxic compounds in environmental samples often involves the use of external reference standards to calculate retention indices. brjac.com.br While the specific example mentions 2,6-dimethylphenol, the principle applies to other well-characterized compounds like this compound. Its distinct retention time under specific GC conditions would allow for its use as a marker in complex mixtures.

In NMR and IR spectroscopy, reference standards are used to calibrate instruments and to compare the spectra of unknown compounds for identification purposes. The 1H and 13C NMR spectra of substituted pyridines have been extensively studied, and the chemical shifts of the various protons and carbons are well-documented. chempap.orgchemicalbook.comelectronicsandbooks.com The characteristic signals of the ethyl and methyl groups, as well as the aromatic protons of this compound, would provide a clear and identifiable pattern in an NMR spectrum. Similarly, its IR spectrum would show characteristic absorption bands for the C-H and C=N stretching and bending vibrations of the substituted pyridine ring. spectrabase.com

Precursor for Advanced Materials (e.g., dyes, plastics, resins – focusing on chemical transformation)

The chemical reactivity of the pyridine ring and its substituents makes this compound a potential precursor for the synthesis of advanced materials, including dyes, polymers, and resins. The transformation of this molecule into functional materials involves leveraging its chemical handles for polymerization or for the attachment of chromophoric groups.

In the field of dye chemistry, pyridine derivatives can be used as coupling components in the synthesis of azo disperse dyes. For example, a series of novel azo-disperse dyes have been synthesized from 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, which is itself synthesized from simple starting materials. nih.gov This demonstrates the potential for appropriately functionalized pyridine derivatives to be transformed into colored compounds for dyeing applications.

While direct polymerization of this compound is not commonly reported, its derivatives can be incorporated into polymer structures. The synthesis of novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine (B1595985) has been explored, and these more functionalized molecules could potentially serve as monomers or cross-linking agents in the formation of new polymers. researchgate.net The development of new synthetic methodologies for pyridine derivatives continues to expand the possibilities for their use in materials science.

Environmental Chemistry and Fate Research of 4 Ethyl 2,6 Dimethylpyridine

Mechanisms of Biodegradation and Microbial Transformation Pathways

The biodegradation of pyridine (B92270) and its derivatives is a key process in their environmental removal. While the specific microbial transformation pathways for 4-Ethyl-2,6-dimethylpyridine have not been elucidated, studies on structurally similar compounds, such as dimethylpyridines and ethylpyridines, offer significant insights into the probable mechanisms.

Microorganisms, particularly bacteria from the genus Arthrobacter, have been shown to be capable of degrading various alkylpyridines. The primary mechanism of aerobic biodegradation of pyridines typically involves an initial hydroxylation of the pyridine ring. This step is a crucial activation process that makes the otherwise stable aromatic ring susceptible to further enzymatic attack.

For instance, the biodegradation of 2,6-dimethylpyridine (B142122) by Arthrobacter crystallopoietes has been shown to proceed through the formation of hydroxylated intermediates. The proposed pathway involves the following steps:

Mono-hydroxylation: The initial enzymatic attack introduces a hydroxyl group onto the pyridine ring, forming 2,6-dimethylpyridin-3-ol.

Di-hydroxylation: A second hydroxylation event leads to the formation of 2,6-dimethylpyridin-3,4-diol.

Ring Cleavage: The dihydroxylated ring is then cleaved, leading to the formation of aliphatic intermediates such as 2,4-dioxopentanoic acid, which can subsequently enter central metabolic pathways.

Similarly, Arthrobacter species have been isolated that can utilize 2-methylpyridine (B31789) and 2-ethylpyridine (B127773) as their sole source of carbon and nitrogen. This suggests that the enzymatic machinery within these bacteria is versatile enough to handle different alkyl substituents on the pyridine ring. It is therefore plausible that the biodegradation of this compound would also be initiated by hydroxylation, likely at one of the unsubstituted carbon atoms on the pyridine ring. The presence of multiple alkyl groups may influence the rate and regioselectivity of this initial hydroxylation step.

The table below summarizes the identified metabolites in the biodegradation of a related compound, 2,6-dimethylpyridine.

| Precursor Compound | Microorganism | Identified Metabolites | Proposed Pathway Step |

| 2,6-Dimethylpyridine | Arthrobacter crystallopoietes | 2,6-Dimethylpyridin-3-ol | Mono-hydroxylation |

| 2,6-Dimethylpyridine | Arthrobacter crystallopoietes | 2,6-Dimethylpyridin-3,4-diol | Di-hydroxylation |

| 2,6-Dimethylpyridine | Arthrobacter crystallopoietes | 2,4-Dioxopentanoic acid | Ring Cleavage Product |

Environmental Persistence and Degradation Kinetics

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being removed by physical, chemical, or biological processes. For alkylpyridines, biodegradation is considered a primary determinant of their persistence in soil and water.

While specific degradation kinetic data for this compound are not available in the scientific literature, general information for the class of alkylpyridines suggests that they are likely to be of low to moderate persistence in the environment. The United States Environmental Protection Agency (EPA) has indicated that pyridine and alkylpyridines are expected to undergo rapid to moderate biodegradation in the environment.

The persistence of substituted pyridines can be influenced by the nature and position of the substituents on the pyridine ring. For some substituted pyridines, half-lives in soil have been reported to range from 70 to 270 days. The rate of degradation is also highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the composition of the microbial community.

The degradation kinetics of organic compounds in soil and water are often described using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The half-life (t½), which is the time required for the concentration of a compound to decrease by half, is a common metric used to describe persistence.

The table below provides illustrative half-life data for some pyridine derivatives in soil, highlighting the variability in persistence.

| Compound | Environment | Half-life (t½) | Reference |

| Pyridine | Soil | 7 - 30 days | General Literature |

| Substituted Pyridines | Soil | 70 - 270 days | ResearchGate PDF |

| Pyridine | Water | Decades (oxidation) | NCBI Bookshelf |

It is important to note that while biodegradation is a key degradation pathway, other processes such as photolysis and volatilization can also contribute to the removal of alkylpyridines from the environment. However, for pyridines in soil and water, biodegradation is often the most significant degradation process.

Development of Quantitative Structure-Activity Relationships (QSAR) for Biodegradation Prediction

Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a compound to its biological or environmental activity. In the context of environmental chemistry, QSAR models can be used to predict the biodegradability of chemicals, providing a valuable tool for assessing the environmental fate of new or untested compounds.

For N-heterocyclic compounds, including pyridine derivatives, QSAR models have been developed to predict their potential for biodegradation. These models typically use a range of molecular descriptors that quantify various aspects of the chemical structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometric descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons within the molecule.

Hydrophobicity descriptors: The octanol-water partition coefficient (logP) is a common descriptor of a compound's hydrophobicity.

One study on the biodegradation of 194 N-heterocyclic compounds identified several molecular fragments that were statistically associated with either high or low biodegradability. "Activating fragments" are structural features that make a molecule more susceptible to microbial degradation, while "inactivating fragments" are associated with persistence. For aromatic N-heterocycles, the presence of sites susceptible to attack by molybdenum hydroxylases was identified as an activating feature.

Structure-activity relationship studies on pyridine derivatives have also highlighted the importance of hydrophobicity and molecular size in determining their biological effects, which can be related to their bioavailability and subsequent biodegradation. While a specific QSAR model for predicting the biodegradation rate of this compound has not been reported, the general principles derived from QSAR studies on N-heterocycles can be applied to make a qualitative assessment. The presence of alkyl substituents in this compound will influence its hydrophobicity and steric properties, which in turn will affect its interaction with microbial enzymes and thus its biodegradability.

The following table presents key molecular descriptors often used in QSAR models for predicting the biodegradability of organic compounds.

| Descriptor Type | Example Descriptor | Relevance to Biodegradation |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences bioavailability and transport across cell membranes. |